molecular formula C8H8FNO B12998349 5-Fluoro-2-(methylamino)benzaldehyde

5-Fluoro-2-(methylamino)benzaldehyde

Cat. No.: B12998349
M. Wt: 153.15 g/mol
InChI Key: JHKMSLPFPADQPZ-UHFFFAOYSA-N
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Description

5-Fluoro-2-(methylamino)benzaldehyde is an organic compound with the molecular formula C8H8FNO It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the 5-position and a methylamino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(methylamino)benzaldehyde typically involves the introduction of the fluorine and methylamino groups onto the benzaldehyde ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzaldehyde ring using a fluorinating agent. The methylamino group can be introduced through a reductive amination process, where the corresponding nitro compound is reduced to the amine and then methylated.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(methylamino)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: 5-Fluoro-2-(methylamino)benzoic acid.

    Reduction: 5-Fluoro-2-(methylamino)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-(methylamino)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(methylamino)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzaldehyde
  • 3-Fluorobenzaldehyde
  • 4-Fluorobenzaldehyde

Comparison

Compared to its isomers, 5-Fluoro-2-(methylamino)benzaldehyde has unique properties due to the specific positioning of the fluorine and methylamino groups. This positioning can influence its reactivity, stability, and interactions with biological targets, making it distinct from other fluorinated benzaldehydes.

Properties

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

5-fluoro-2-(methylamino)benzaldehyde

InChI

InChI=1S/C8H8FNO/c1-10-8-3-2-7(9)4-6(8)5-11/h2-5,10H,1H3

InChI Key

JHKMSLPFPADQPZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)F)C=O

Origin of Product

United States

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